4-Fluoro-N-salicylideneanilina

Descripción general

Descripción

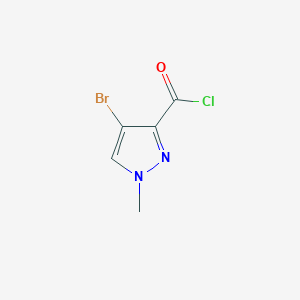

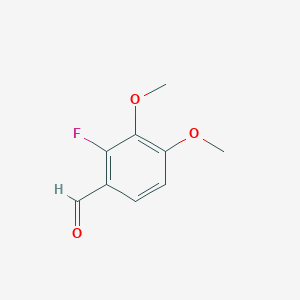

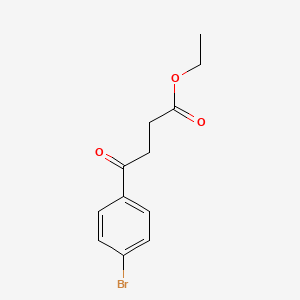

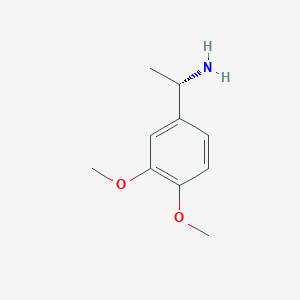

Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a useful research compound. Its molecular formula is C13H10FNO and its molecular weight is 215.22 g/mol. The purity is usually 95%.

The exact mass of the compound Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenol, 2-[[(4-fluorophenyl)imino]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[[(4-fluorophenyl)imino]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica de la 4-Fluoro-N-salicylideneanilina, también conocida como 4-Fluoro-N-salicilalanilina o Fenol, 2-[[(4-fluorofenil)imino]metil]-. A continuación, se presentan seis aplicaciones únicas, cada una detallada en su propia sección:

Sensibilización de luminiscencia de complejos de Eu(III)

Este compuesto se utiliza como ligando principal en la síntesis de complejos de lantánidos luminiscentes, particularmente los que involucran europio (Eu). Estos complejos tienen aplicaciones potenciales en dispositivos emisores de luz debido a sus propiedades luminiscentes .

Bloques de construcción fluorados

La this compound sirve como un bloque de construcción fluorado en la síntesis orgánica. Los compuestos fluorados son cruciales en los productos farmacéuticos, agroquímicos y la ciencia de los materiales debido a su reactividad y estabilidad únicas .

Propiedades de conmutación molecular

El compuesto exhibe propiedades de conmutación molecular que se pueden manipular mediante estímulos externos. Esta característica es valiosa en la ingeniería de cristales y las ciencias de los materiales para desarrollar materiales sensibles .

Reorientación fotoinducida

Está involucrado en la reorientación fotoinducida de polímeros de cristal líquido, lo que puede conducir a una fluorescencia polarizada. Esta aplicación es significativa para crear materiales ópticos avanzados con propiedades de emisión controladas .

Estudios espectroscópicos

Como ligando, la this compound se caracteriza en varios estudios espectroscópicos para comprender su interacción con metales y otras moléculas. Esta investigación ayuda a diseñar compuestos con características ópticas y electrónicas deseadas .

Análisis químico

El compuesto se acompaña de un Certificado de Análisis cuando se produce, indicando su pureza y calidad. Este aspecto es esencial para garantizar la reproducibilidad y la confiabilidad en la investigación científica .

TCI AMERICA SimSon Pharma Springer MDPI Applied Sciences RSC Publishing

Mecanismo De Acción

Target of Action

The primary target of 4-Fluoro-N-salicylideneaniline is the Europium (III) ion (Eu3+) . This compound acts as a ligand, binding to the Eu3+ ion and forming luminescent complexes .

Mode of Action

4-Fluoro-N-salicylideneaniline interacts with its target, the Eu3+ ion, by forming a complex. This complex is further enhanced by the involvement of ancillary ligands . The formation of these complexes leads to efficient energy transfer, resulting in bright red emission due to the 5D0 → 7F2 transition .

Biochemical Pathways

The biochemical pathway primarily affected by 4-Fluoro-N-salicylideneaniline involves the energy transfer within the formed Eu3+ complexes . The energy transfer process is enhanced by the fluorine-substituted salicylideneaniline, leading to an increase in the luminescence of the Eu3+ ion .

Pharmacokinetics

The compound’s luminescent properties suggest that it could be tracked in biological systems, potentially providing insights into its pharmacokinetic behavior .

Result of Action

The result of the action of 4-Fluoro-N-salicylideneaniline is the production of bright red emission due to the 5D0 → 7F2 transition in the Eu3+ ion . This emission is a result of the efficient energy transfer facilitated by the compound .

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFLOZFCNFCJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50425188 | |

| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3382-62-5 | |

| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[[(4-Fluorophenyl)imino]methyl]phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8EC65NVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of the keto-enol tautomerism observed in 4-Fluoro-N-salicylideneaniline?

A1: 4-Fluoro-N-salicylideneaniline exhibits keto-enol tautomerism, a chemical equilibrium between two structural isomers. Theoretical calculations, including proton transfer scan calculations in various media, indicate that the enol form is more dominant than the keto form both in solid state and in various solvents. [] This dominance of the enol form has implications for the compound's reactivity and potential biological activity.

Q2: What do the spectroscopic and computational studies reveal about the electronic structure and potential applications of 4-Fluoro-N-salicylideneaniline?

A2: Spectroscopic techniques like FT-IR and UV-Vis spectroscopy, combined with Density Functional Theory (DFT) calculations, provide valuable insights into the molecular and electronic structure of 4-Fluoro-N-salicylideneaniline. [] These studies allow for the assignment of vibrational modes and analysis of electronic transitions, aiding in understanding its photophysical properties. Furthermore, DFT calculations reveal that the compound possesses a good first-order hyperpolarizability, suggesting its potential application in nonlinear optical (NLO) devices. [] NLO materials are crucial for various technological advancements, including optical switching, data storage, and telecommunications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)

![6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1330796.png)